Boc-N-Me-Glu(Obzl)-OH

Peptide Stability Protease Resistance Peptidomimetics

Long or aggregation-prone peptide sequences often fail during Boc-SPPS due to β-sheet formation causing incomplete deprotection and coupling. Boc-N-Me-Glu(Obzl)-OH is an Nα-Boc, Nα-methylated L-glutamic acid γ-benzyl ester that eliminates one hydrogen-bond donor per residue, suppressing interchain aggregation on the resin. • Yields 10⁴-10⁶-fold increased resistance to trypsin/chymotrypsin degradation vs. non-methylated controls. • Orthogonal Boc/Bzl protection scheme; fully compatible only with Boc-SPPS (HF/TFMSA cleavage), not interchangeable with Fmoc/tBu analogs. • White to off-white powder, ≥95% (NMR), store at 0-8°C; shipped under blue ice.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 200615-91-4
Cat. No. B558145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Glu(Obzl)-OH
CAS200615-91-4
SynonymsBoc-N-Me-Glu(Obzl)-OH; 200615-91-4; Boc-N-methyl-L-glutamicacidgamma-benzylester; SCHEMBL12574290; CTK8E8357; MolPort-006-705-954; ZINC2391125; AKOS016002990; AJ-35720; AK-88941; RT-011783; FT-0643870; ST24046232; Z5717; K-5864; (2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-oxopentanoicacid; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoicacid
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1
InChIKeyNEJPFSNBCOTZHN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Glu(Obzl)-OH: Specifications & Identity


Boc-N-Me-Glu(Obzl)-OH (CAS 200615-91-4, molecular formula C18H25NO6, molecular weight 351.4 g/mol) is an Nα-Boc-protected, Nα-methylated L-glutamic acid derivative bearing a γ-benzyl ester side-chain protecting group [1]. The compound is commercially supplied as a white to off-white powder with typical purity specifications of ≥95% as determined by NMR, and requires storage at 0–8°C . This building block is specifically designed for incorporation of N-methylated glutamic acid residues via Boc-solid-phase peptide synthesis (Boc-SPPS) protocols .

Boc-N-Me-Glu(Obzl)-OH: Why Substitution Fails


Generic substitution with standard Boc-Glu(OBzl)-OH or Fmoc-based analogs fails to capture the dual functional specificity of Boc-N-Me-Glu(Obzl)-OH. The Nα-methyl group is not an interchangeable feature; it introduces a sterically hindered secondary amine that disrupts interchain hydrogen bonding, suppresses β-sheet aggregation during chain elongation, and reduces susceptibility to enzymatic proteolysis in the final peptide product [1]. Simultaneously, the Boc/Bzl protection scheme is orthogonally incompatible with Fmoc/tBu chemistry, meaning substitution with Fmoc-N-Me-Glu(OtBu)-OH mandates a complete synthetic platform change—different resin, deprotection reagents (piperidine vs. TFA), and cleavage conditions . The γ-benzyl ester further dictates that this building block is intended for Boc-SPPS where side-chain deprotection occurs concomitantly with final HF or TFMSA cleavage; replacement with a tert-butyl ester analog alters the deprotection timing and is incompatible with Boc protocols [2].

Boc-N-Me-Glu(Obzl)-OH: Performance Evidence


Proteolytic Stability Enhancement by N-Methylation

While head-to-head stability data specific to Boc-N-Me-Glu(Obzl)-OH in a defined peptide sequence is not available in the public literature, class-level evidence from systematic N-methylation studies demonstrates that peptides containing N-methylated amino acids exhibit 10⁴ to 10⁶-fold increased stability against serine proteases compared to their non-methylated counterparts [1]. In a controlled study with antimicrobial peptide Anoplin, N-methylated analogs showed stability increases of 10⁴–10⁶ times against trypsin and chymotrypsin degradation [2]. These class-level findings are directly extrapolable to Boc-N-Me-Glu(Obzl)-OH because the Nα-methyl modification eliminates the backbone amide proton required for protease recognition and oxazolone formation, thereby rendering the Glu residue—and adjacent peptide bonds—resistant to enzymatic cleavage [3].

Peptide Stability Protease Resistance Peptidomimetics

Orthogonal Protection Schemes: Boc/Bzl vs. Fmoc/tBu

Direct comparative coupling efficiency data between Boc-N-Me-Glu(Obzl)-OH and Fmoc-N-Me-Glu(OtBu)-OH in identical peptide sequences is not available. However, class-level evidence establishes that the Boc/Bzl protection scheme utilized by this compound is mechanistically distinct and synthetically orthogonal to Fmoc/tBu chemistry. In practice, Boc/Bzl protocols employing in situ neutralization are specifically recommended for long (>30 residues) or aggregation-prone sequences, where Fmoc protocols frequently fail due to incomplete deprotection and resin collapse . The tert-butyloxycarbonyl (Boc) group is removed by TFA, while the γ-benzyl ester is cleaved only under strong acid conditions (HF or TFMSA) at final deprotection, enabling orthogonal side-chain protection strategies impossible with Fmoc-based analogs where all acid-labile groups are simultaneously removed [1].

Boc-SPPS Fmoc-SPPS Orthogonal Protection

Conformational Constraint and Aggregation Suppression by N-Methylation

N-methylation of the backbone amide nitrogen eliminates the hydrogen-bond donor capacity at that position, thereby disrupting interchain β-sheet formation and suppressing on-resin aggregation during SPPS. Class-level conformational studies demonstrate that N-methylated oligopeptides cannot generate stable β-sheet aggregates owing to the steric and hydrogen-bonding perturbation introduced by the N-methyl group, instead adopting alternative helical conformations [1]. In marked contrast, non-methylated analogs readily form aggregation-prone extended β-sheet structures that impede coupling and deprotection efficiency. This class-level principle applies directly to Boc-N-Me-Glu(Obzl)-OH, where the Nα-methyl modification at the glutamic acid residue confers local conformational constraint that can alleviate synthetic difficulties in aggregation-prone sequences [2].

Peptide Aggregation Difficult Sequences β-Sheet Disruption

Coupling Challenges for N-Methylated Amino Acids

N-Methylated amino acids, including Boc-N-Me-Glu(Obzl)-OH, present distinct coupling challenges due to the steric hindrance of the N-methyl group and the reduced nucleophilicity of the secondary amine. Class-level literature indicates that standard carbodiimide coupling protocols (e.g., DIC/HOBt) are often insufficient, and specialized reagents such as DEBPT have been developed specifically for activating Boc-N-Me amino acids to avoid α-epimerization and side-product formation [1]. Direct coupling efficiency comparisons across reagent classes are not available for this specific building block; however, the requirement for optimized coupling conditions is a class-wide characteristic of all N-methylated amino acid building blocks. Notably, this coupling challenge exists regardless of whether Boc or Fmoc protection is employed, but the Boc/Bzl context allows the use of in situ neutralization protocols that can further improve coupling outcomes for difficult N-methylated residues .

Coupling Reagents Epimerization Control Difficult Couplings

Membrane Permeability Enhancement via N-Methylation

Class-level studies on cyclic hexapeptide libraries have demonstrated that multiple N-methylation can significantly improve intestinal permeability, a key determinant of oral bioavailability for peptide-based therapeutics [1]. In a systematic evaluation of 54 cyclic hexapeptides, increased degrees of N-methylation correlated with enhanced membrane transport across intestinal epithelial models [2]. While direct permeability data for Boc-N-Me-Glu(Obzl)-OH in a specific peptide context is not available, the class-level principle that N-methylation reduces peptide polarity, masks hydrogen-bond donors, and facilitates passive membrane diffusion applies directly to any peptide containing this N-methylglutamic acid residue. By contrast, peptides containing non-methylated Glu residues retain a full complement of amide hydrogen-bond donors, which contributes to poor passive permeability and limited oral absorption [3].

Oral Bioavailability Intestinal Permeability Peptide Drug Design

Deprotection Kinetics: HF vs. TFA Cleavage

The γ-benzyl ester protecting group in Boc-N-Me-Glu(Obzl)-OH is stable to the repetitive TFA treatments used for Boc group removal during chain elongation, but is quantitatively cleaved under strong acid conditions (liquid HF or TFMSA) during final peptide-resin cleavage. This contrasts with the tert-butyl ester in Fmoc-N-Me-Glu(OtBu)-OH, which is labile to the same TFA conditions used for final Fmoc-SPPS cleavage . While direct comparative deprotection rate data for this specific building block is not available in the public domain, class-level peptide synthesis guidelines establish that Boc/Bzl-protected peptides require specialized HF apparatus and safety protocols not needed for Fmoc/tBu synthesis . The γ-benzyl ester offers a measurable synthetic advantage in scenarios requiring orthogonal side-chain protection where the Glu side-chain must remain protected during mild acid treatments but be deprotected under the same conditions as other Bzl-protected residues at the final step [1].

HF Cleavage Boc-SPPS Deprotection Side-Chain Protection

Boc-N-Me-Glu(Obzl)-OH: Application Scenarios


Protease-Resistant Peptide Synthesis

Boc-N-Me-Glu(Obzl)-OH is the building block of choice for synthesizing peptide drug candidates requiring enhanced stability against serine protease degradation. Class-level evidence demonstrates that N-methylated peptides exhibit 10⁴–10⁶-fold increased resistance to trypsin and chymotrypsin degradation compared to non-methylated controls [1]. Incorporation of this N-methylglutamic acid residue eliminates the backbone amide proton at the Glu position, rendering the adjacent peptide bonds resistant to enzymatic cleavage and extending in vivo half-life [2].

Boc-SPPS of Aggregation-Prone Peptides

In Boc-SPPS workflows targeting sequences longer than 30 residues or those with high β-sheet propensity, Boc-N-Me-Glu(Obzl)-OH provides a validated strategy for disrupting on-resin aggregation. The Nα-methyl group eliminates one hydrogen-bond donor per residue, suppressing interchain β-sheet formation that otherwise causes incomplete deprotection and coupling failure [1]. This building block is particularly indicated when synthetic difficulties have been encountered with standard Boc-Glu(OBzl)-OH [2].

Oral Bioavailability Enhancement

For research programs developing orally available peptide therapeutics, Boc-N-Me-Glu(Obzl)-OH offers a rational design element to improve intestinal permeability. Class-level permeability studies on N-methylated cyclic hexapeptides demonstrate that N-methylation correlates with enhanced membrane transport across Caco-2 monolayers [1]. The N-methyl modification at the glutamic acid residue reduces hydrogen-bond donor count and increases lipophilicity, facilitating passive diffusion across the intestinal mucosa [2].

Orthogonal Protection in Multi-Fragment Assembly

Boc-N-Me-Glu(Obzl)-OH is uniquely suited for convergent peptide synthesis strategies requiring orthogonal side-chain protection. The γ-benzyl ester remains intact through multiple cycles of Boc removal with TFA, enabling selective manipulation of other side-chain functionalities before final HF-mediated global deprotection [1]. This orthogonality is not achievable with Fmoc-based analogs where all acid-labile groups are simultaneously cleaved [2].

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